molecular formula C12H14N2 B14844351 2,6,7-Trimethylquinolin-4-amine

2,6,7-Trimethylquinolin-4-amine

Cat. No.: B14844351
M. Wt: 186.25 g/mol
InChI Key: DJEPCRSBYPRWMG-UHFFFAOYSA-N
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Description

2,6,7-Trimethylquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C12H14N2 .

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trimethylquinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinolines with various functional groups .

Scientific Research Applications

2,6,7-Trimethylquinolin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6,7-Trimethylquinolin-4-amine involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the context of antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2,6,7-Trimethylquinolin-4-amine include:

  • 2,7,8-Trimethylquinolin-4-amine
  • 2,6-Dimethylquinolin-4-amine
  • 2,6,7-Trimethylquinoline

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2,6,7-trimethylquinolin-4-amine

InChI

InChI=1S/C12H14N2/c1-7-4-10-11(13)6-9(3)14-12(10)5-8(7)2/h4-6H,1-3H3,(H2,13,14)

InChI Key

DJEPCRSBYPRWMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1C)C)N

Origin of Product

United States

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